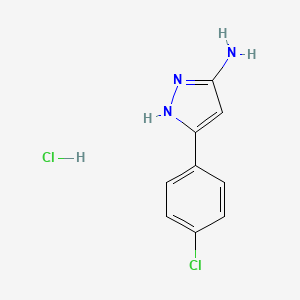

5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride

Description

Chemical Structure and Properties 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride (CAS: 208519-09-9) is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5 and a 4-chlorophenyl group at position 2. Its molecular formula is C₉H₈ClN₃·HCl, with a molecular weight of 225.67 g/mol . The compound’s unique structure confers distinct physicochemical properties, including moderate solubility in polar solvents and stability under standard laboratory conditions.

Pharmacological Relevance Pyrazole derivatives are renowned for their diverse biological activities, ranging from antimicrobial to anticancer effects. This compound has been studied extensively for its role in synthesizing inhibitors targeting enzymes like botulinum neurotoxin Serotype A (BoNT/A), where its 2-mercaptoacetamide analog exhibits an IC₅₀ of 4.8 µM .

Properties

Molecular Formula |

C9H9Cl2N3 |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |

InChI Key |

VQTYSUCAYGUZHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group and pyrazole ring positions enable regioselective substitutions:

-

The chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with amines or halides under moderate heating .

-

Pyrazole C-4 nitrile groups participate in nucleophilic additions with Grignard reagents .

Cyclocondensation Reactions

The amino group facilitates heterocycle formation via cyclocondensation:

| Partner | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| β-Keto esters | Glacial acetic acid, 120°C | Pyrazolo[1,5-a]pyrimidines | 85% | |

| Ethyl acetoacetate | Toluene, 80°C, 8 hr | Fused pyrazolo-triazines | 77% |

-

Mechanistic studies confirm the amino group’s role in initiating ring closure through imine intermediates .

Oxidative Coupling and Azo-Linkage Formation

The compound participates in oxidative coupling mediated by catalysts:

| Reagents | Catalyst | Product | Yield | Ref. |

|---|---|---|---|---|

| Azo-aldehydes | Fe₃O₄@SiO₂@Tannic acid, ball milling | Azo-linked pyrazole-4-carbonitriles | 89% | |

| Catechols | Laccase (Novozym 51003), RT | C-4 arylated pyrazoles | 94% |

-

Laccase-mediated arylation occurs at C-4 without requiring pre-protection of the amino group .

-

Azo-coupling proceeds via diazonium salt intermediates under mechanochemical conditions .

Metal-Catalyzed Cross-Couplings

The pyrazole skeleton supports transition metal-catalyzed reactions:

| Reaction | Catalyst | Products | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized pyrazoles | 82% | |

| Buchwald-Hartwig | CuI, L-proline, DMSO | N-arylated pyrazoles | 78% |

Acid/Base-Mediated Transformations

The hydrochloride salt undergoes pH-dependent modifications:

| Condition | Reaction | Product | Application | Ref. |

|---|---|---|---|---|

| NaOH (aq.) | Deprotonation | Free base form | Solubility modulation | |

| H₂SO₄ (conc.) | Cyclodehydration | Imidazo[1,2-b]pyrazoles | Anticancer agent synthesis |

Mechanistic Insights

Scientific Research Applications

While the exact compound "5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride" is not specifically detailed across the provided search results, the broader applications of aminopyrazoles, including those with chlorophenyl substitutions, can be inferred. Aminopyrazoles and their derivatives show significant potential in medicinal chemistry, material science, and other applications .

Scientific Research Applications

Medicinal Chemistry: Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others . Pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .

- Anticancer and Anti-inflammatory Compounds: Aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention paid to anticancer and anti-inflammatory applications .

- Antimicrobial Activity: Certain 5-aminopyrazoles (5-APs) have demonstrated antibacterial activity against strains such as Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . Some have also shown the ability to block Gram-negative strains by targeting DNA Gyrase and Topoisomerase IV .

- Antioxidant Properties: Certain 4-aminopyrazoles display antioxidant activity and are proposed as potential drug candidates for treating oxidative stress-related diseases .

Functionalization and Synthesis:

- Chemoselective Arylation: Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles can be performed through oxidative formation of orthoquinones from catechols .

- Building Blocks: Pyrazoles are used as starting materials or building blocks of other heterocyclic nitrogen systems such as imidazole pyrazoles .

- Functionalization Techniques: Acylation, alkylation, sulfonylation, cyclization, and arylation are some popular techniques for functionalization of 5-aminopyrazoles .

Other Applications:

- Material Chemistry: 5-Aminopyrazoles are of great interest in material chemistry, where the goal is to develop novel molecules with improved properties .

- Dyeing: Certain 4-aminopyrazoles have been patented for use as keratin dyeing agents .

- Supramolecular and Polymer Chemistry: Pyrazole derivatives are used in supramolecular and polymer chemistry .

- Cosmetics and Food Industry: Pyrazole derivatives are used in the food industry and as cosmetic colorings .

- UV Absorbents: Pyrazole derivatives are used as UV absorbents .

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a systematic comparison:

Table 1: Key Structural Analogs and Their Features

Key Insights:

- Chlorophenyl Position : Meta- or para-substitutions (e.g., 4-chlorophenyl) enhance target specificity compared to ortho-substituted analogs .

- Functional Groups: The presence of a hydrochloride salt improves solubility, as seen in the target compound compared to its non-salt analogs .

- Bioactivity: Thiol-containing derivatives (e.g., 2-mercaptoacetamide analogs) exhibit significantly higher potency (40×) than non-thiol variants .

Table 2: Comparative Bioactivity Profiles

Key Insights:

- The target compound’s 2-mercaptoacetamide derivative outperforms analogs with hydroxyl or non-thiol groups in enzyme inhibition .

- Chlorophenyl-substituted pyrazoles generally show superior anticancer activity compared to methoxy or trifluoromethyl variants .

Biological Activity

5-Amino-3-(4-chlorophenyl)pyrazole hydrochloride is a compound belonging to the pyrazole class, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Amino-3-(4-chlorophenyl)pyrazole hydrochloride is C9H9ClN3·HCl. The compound features a five-membered pyrazole ring with a 4-chlorophenyl substituent, which enhances its solubility and biological interactions. The hydrochloride form increases its aqueous solubility, making it suitable for pharmaceutical applications.

Synthesis

Various synthetic methods have been developed for producing 5-Amino-3-(4-chlorophenyl)pyrazole hydrochloride. These methods often involve multi-step reactions that allow for the introduction of functional groups essential for its biological activity. The versatility in synthesis enables the creation of derivatives with modified properties.

Biological Activities

5-Amino-3-(4-chlorophenyl)pyrazole hydrochloride exhibits a range of biological activities, including:

- Antimicrobial Activity : Recent studies have shown that pyrazole derivatives can inhibit various pathogens. For instance, derivatives similar to 5-Amino-3-(4-chlorophenyl)pyrazole demonstrated significant antimicrobial effects, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Properties : Compounds within the pyrazole family have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives exhibited up to 85% inhibition at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

- Anticancer Potential : Research indicates that certain pyrazole derivatives possess anticancer properties, with specific compounds showing cytotoxicity against cancer cell lines like HeLa cells. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer efficacy .

The mechanism by which 5-Amino-3-(4-chlorophenyl)pyrazole hydrochloride exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : Studies have indicated that certain pyrazoles can act as inhibitors of carbonic anhydrase isozymes, which are implicated in several diseases including glaucoma and epilepsy. For example, compounds with chlorine substitutions showed enhanced inhibitory activity compared to their bromine counterparts .

- Receptor Binding : The compound may interact with specific receptors or enzymes in biological systems, modulating their activity through competitive inhibition or allosteric modulation .

Comparative Analysis

To better understand the unique properties of 5-Amino-3-(4-chlorophenyl)pyrazole hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 0.99 | Different position of amino group |

| 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 0.81 | Methyl substitution on phenyl ring |

| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile | 0.76 | Bromine instead of chlorine |

| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 0.72 | Carboxylate functional group |

This table illustrates how subtle changes in structure can lead to significant differences in biological activity.

Case Studies

Several case studies highlight the potential applications of 5-Amino-3-(4-chlorophenyl)pyrazole hydrochloride:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives, revealing that compounds similar to 5-Amino-3-(4-chlorophenyl)pyrazole showed promising results against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : In vitro tests demonstrated that certain pyrazoles could significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli, suggesting their potential use in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research on the cytotoxic effects of pyrazoles indicated that some derivatives could effectively induce apoptosis in cancer cell lines, providing a basis for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves cyclization of monomethylhydrazine derivatives with substituted carbonyl precursors. Critical steps include controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-oxidized intermediates. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is essential to isolate the target compound. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .

Q. How should researchers characterize the structural stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify melting point shifts. FT-IR can detect hydrolytic degradation (e.g., amine group oxidation). Store in amber vials at -20°C under inert gas (argon) to minimize photolytic and oxidative decomposition .

Q. What analytical techniques are recommended to confirm the hydrochloride salt formation?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure and confirm Cl⁻ counterion coordination. Complementary techniques include ion chromatography (for chloride quantification) and elemental analysis (CHNS/O) to validate stoichiometry. Solid-state NMR (¹³C CP/MAS) can distinguish between free base and salt forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives like 5-Amino-3-(4-chlorophenyl)pyrazole Hydrochloride?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). Design comparative studies using standardized protocols (e.g., OECD Test Guidelines) and orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability). Apply multivariate statistical analysis (PCA or PLS-DA) to identify confounding variables. Cross-validate findings with structural analogs (e.g., 5-(4-chlorophenyl)-3-trifluoromethylpyrazole derivatives) to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to model binding modes. Validate predictions using in vitro SPR (surface plasmon resonance) for binding affinity (KD) measurements. Employ QSAR models trained on pyrazole analogs to prioritize substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) for enhanced target selectivity .

Q. How can researchers optimize the compound’s solubility without compromising its pharmacological activity?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test co-solvents (e.g., PEG-400, DMSO) and pH adjustment (2.0–7.4). Evaluate solubility-pharmacokinetic relationships via parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models. Structural modifications (e.g., prodrug strategies with acetylated amines) can balance lipophilicity and solubility while retaining activity .

Q. What methodologies are critical for assessing the compound’s potential toxicity in preclinical studies?

- Methodological Answer : Follow tiered testing: (1) In vitro cytotoxicity (MTT assay across HepG2, HEK293 cells); (2) Ames test for mutagenicity; (3) Zebrafish embryo toxicity (LC50 determination). For mechanistic insights, perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Cross-reference with structurally related compounds (e.g., 5-Amino-4-chloro-o-cresol HCl) to infer toxicity drivers .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design for pyrazole-based studies?

- Methodological Answer : Adopt the quadripolar model (theoretical, epistemological, morphological, technical poles) to align hypotheses with mechanistic inquiry. For example, link electronic effects of the 4-chlorophenyl group (Hammett σ constants) to reactivity trends in synthesis (theoretical pole). Use DFT calculations (B3LYP/6-311+G**) to correlate substituent effects with experimental outcomes (epistemological pole) .

Q. What strategies are effective for handling batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement rigorous quality control: (1) Standardize raw material sourcing (e.g., CAS RN verification); (2) Use internal standards (e.g., deuterated analogs) in LC-MS quantification; (3) Apply ANOVA to batch data to identify outliers. Pre-screen batches via high-content imaging (e.g., Cell Painting) to detect subtle biological variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.